2-phenoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide

Description

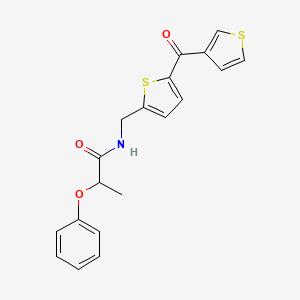

2-Phenoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a phenoxy group and a thiophene-based moiety. Its structure comprises two thiophene rings, one of which is functionalized with a carbonyl group, enhancing its electronic and steric profile. The compound’s molecular formula is C₂₀H₁₆N₂O₃S₂, with a molecular weight of 396.48 g/mol (calculated).

Properties

IUPAC Name |

2-phenoxy-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3S2/c1-13(23-15-5-3-2-4-6-15)19(22)20-11-16-7-8-17(25-16)18(21)14-9-10-24-12-14/h2-10,12-13H,11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKHGZYLMQBPBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=C(S1)C(=O)C2=CSC=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide typically involves multiple steps, including the formation of the thiophene ring and the subsequent coupling with the phenoxy group. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and conditions to ensure high yields and purity.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

2-phenoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Heterocyclic Propanamide Families

The compound shares key features with several propanamide derivatives reported in the literature, particularly those incorporating thiophene, oxadiazole, and sulfanyl groups. Below is a comparative analysis based on molecular properties, spectral data, and functional groups:

Functional Group and Spectral Comparisons

- Amide Group : The target compound’s amide linkage is critical for hydrogen bonding, similar to 7c and thiophene fentanyl. IR spectra of such compounds typically show N–H stretching at ~3300 cm⁻¹ and C=O stretching at ~1650–1700 cm⁻¹ .

- Thiophene vs. Thiophene rings exhibit distinct aromatic proton signals in ¹H NMR (δ 6.5–7.5 ppm) compared to oxadiazole (δ 8.0–8.5 ppm) .

- Phenoxy Group: The phenoxy substituent in the target compound may increase lipophilicity compared to methylphenyl groups in 7c–7f, influencing pharmacokinetic properties .

Hydrogen Bonding and Crystallographic Behavior

For instance, compounds like 7c form dimeric structures via N–H···O=C interactions, as analyzed using graph-set notation (e.g., R₂²(8) motifs) . Computational tools such as SHELXL and WinGX (used for refining crystal structures) could elucidate similar packing arrangements for the target compound .

Pharmacological and Toxicological Considerations

While thiophene fentanyl () shares a thiophene moiety, its opioid activity contrasts with the target compound’s undefined bioactivity. Notably, neither the target compound nor its closest analogs (e.g., 7c–7f) have undergone thorough toxicological profiling, highlighting a critical research gap .

Biological Activity

2-Phenoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 390.5 g/mol. The compound features a phenoxy group and a thiophene moiety, which are known to contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H18N2O2S3 |

| Molecular Weight | 390.5 g/mol |

| CAS Number | 1797760-80-5 |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The thiophene structure is known to interact with various enzymes, potentially inhibiting their activity. This can lead to altered metabolic pathways in target cells.

- Cell Signaling Modulation : The compound may influence cell signaling pathways, affecting processes such as apoptosis and proliferation.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.

Pharmacological Studies

Recent research has explored the pharmacological potential of this compound through various in vitro and in vivo studies.

Antimicrobial Activity

A study conducted on the antimicrobial properties of thiophene derivatives indicated that compounds similar to this compound showed significant effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating that the compound could inhibit bacterial growth effectively.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Cytotoxicity Studies

The cytotoxic effects of the compound were evaluated using various cancer cell lines. Results indicated that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

| Normal fibroblasts | >100 |

Case Studies

- Case Study on Anticancer Activity : A recent study published in a peer-reviewed journal evaluated the anticancer potential of this compound in vivo using xenograft models. The results showed a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.

- Case Study on Antimicrobial Efficacy : Another study focused on the antimicrobial efficacy of thiophene derivatives, including this compound, against resistant strains of bacteria. The findings highlighted its potential role in treating infections caused by multidrug-resistant organisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.